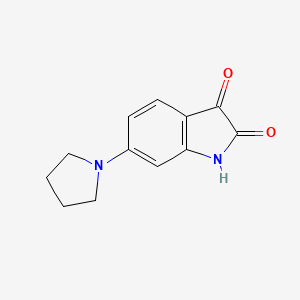

6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (neat):

Mass Spectrometry

- ESI-HRMS : [M + H]⁺ observed at m/z 217.0974 (calc. 217.0977)

- Fragmentation pattern: Loss of CO (28 Da) and pyrrolidine (71 Da) groups

Tautomerism and Electronic Conjugation Effects

The compound exhibits tautomerism between lactam (1) and lactim (2) forms, as observed in isatin derivatives:

$$

\text{Lactam form} \rightleftharpoons \text{Lactim form}

$$

Electronic effects :

- The indole-2,3-dione core shows strong electron-withdrawing conjugation, with calculated dipole moments of 5.61 Debye in related structures.

- The pyrrolidine substituent acts as an electron donor via resonance, increasing electron density at the 5- and 7-positions of the indole ring.

- DFT studies indicate a HOMO–LUMO gap of 4.2 eV , suggesting moderate reactivity.

Table 2: Key electronic properties (DFT calculations)

| Property | Value |

|---|---|

| HOMO energy | -6.3 eV |

| LUMO energy | -2.1 eV |

| Dipole moment | 5.6 Debye |

| Partial charge on O2 | -0.48 e |

Properties

IUPAC Name |

6-pyrrolidin-1-yl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-9-4-3-8(14-5-1-2-6-14)7-10(9)13-12(11)16/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNALUYBHWBWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Indole-2,3-dione Core

The indole-2,3-dione core can be synthesized by classical methods such as:

- Sandmeyer’s Method: Aniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate to form an isonitrosoacetanilide intermediate, which upon acid treatment yields isatin with >75% yield.

- Stolle’s Method: Anilines are converted to chlorooxalylanilide intermediates via reaction with oxalyl chloride, followed by cyclization with Lewis acids such as BF3 or TiCl4.

- Martinet’s Method: Aromatic amines react with oxomalonate esters in acidic conditions to form hydroxy-oxindole intermediates, which are oxidatively decarboxylated to isatin.

- Gassman’s Method: Involves oxidation of 3-methylthio-2-oxindole intermediates to substituted isatins with yields ranging from 40-81%.

These methods provide access to the isatin scaffold with various substitution patterns, including the 6-position, which is critical for subsequent functionalization.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Isatin core synthesis | Aniline, chloral hydrate, hydroxylamine hydrochloride, acid | Sandmeyer method, aqueous medium, ~75% yield |

| Alternative isatin syntheses | Oxalyl chloride, Lewis acids (BF3, TiCl4), oxomalonate esters | Stolle and Martinet methods, regioselective |

| Pyrrolidine substitution | 6-halo-isatin, pyrrolidine, polar aprotic solvent (e.g., DMF), heat | Nucleophilic aromatic substitution, temperature control critical |

| Industrial scale optimization | Continuous flow reactors, optimized catalysts | Improved yield and purity, scalable |

Research Findings and Analysis

- The nucleophilic substitution at the 6-position of isatin derivatives is facilitated by the electron-withdrawing carbonyl groups, which activate the aromatic ring toward substitution.

- The pyrrolidine ring introduction enhances the compound’s biological activity profile due to increased lipophilicity and potential for hydrogen bonding.

- Oxidation and reduction steps can be employed to modify the indole-2,3-dione core before or after pyrrolidine substitution to generate derivatives with tailored properties.

- The purity and yield of the final compound are highly dependent on the choice of halogen leaving group, solvent polarity, and reaction temperature.

Summary Table of Preparation Methods

| Method Stage | Description | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Isatin synthesis (Sandmeyer) | Aniline + chloral hydrate + hydroxylamine hydrochloride | >75% | Simple, high yield | Requires acidic conditions |

| Isatin synthesis (Stolle) | Aniline + oxalyl chloride + Lewis acid | Moderate | Regioselective, versatile | Sensitive to Lewis acid handling |

| Pyrrolidine substitution | 6-halo-isatin + pyrrolidine, heat in DMF | Variable | Direct substitution, straightforward | Requires halogenated precursor |

| Industrial scale synthesis | Continuous flow chemistry, optimized catalysts | High | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as ammonia (NH₃) or alkyl halides.

Major Products Formed:

Oxidation can lead to the formation of various oxidized derivatives.

Reduction typically results in the formation of reduced indole derivatives.

Substitution reactions can produce a range of substituted indole compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 216.24 g/mol

- IUPAC Name : 6-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione

The compound features a pyrrolidine ring attached to an indole core, which contributes to its diverse reactivity and biological properties.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving the Compound

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Oxidized derivatives |

| Reduction | H₂ (catalyst), NaBH₄ | Reduced indole derivatives |

| Substitution | NH₃, Alkyl halides | Substituted indole compounds |

The compound exhibits notable biological activities including antimicrobial, antiviral, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound show strong antibacterial properties against various pathogens.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

These results suggest its potential as a lead compound for developing new antibacterial agents.

Antifungal Activity

The compound also demonstrates antifungal activity against species such as Candida.

Table 3: Antifungal Activity

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

Medicinal Applications

In medicinal chemistry, the bioactive properties of this compound are being explored for therapeutic applications in treating diseases like cancer and diabetes.

Case Study: Anticancer Effects

In vitro studies have shown that the compound decreases cell viability in breast cancer cell lines (e.g., MDA-MB-231 and MCF-7). The mechanism involves interactions with proteins associated with cancer progression.

Table 4: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| MCF-7 | 15 |

Industrial Applications

Industrially, this compound can be utilized in the production of dyes and pigments due to its unique chemical structure and reactivity.

Structure–Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by their structural characteristics. Modifications on the pyrrolidine ring can enhance or diminish their efficacy against specific pathogens or cancer cells.

Table 5: Structure–Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Hydroxy groups | Enhanced antifungal properties |

| Methyl substitutions | Modest anticancer effects |

Mechanism of Action

The mechanism by which 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Bioactivity : Unlike 6-hydroxyisatin (naturally derived with reported antimicrobial properties), the pyrrolidine-substituted analog lacks documented natural sources but may exhibit modified pharmacological profiles due to its synthetic flexibility .

- Commercial Accessibility : While 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione has broader supplier availability (5+ suppliers), discontinuation by some vendors highlights challenges in consistent procurement .

Crystallographic and Computational Analysis

Crystallographic refinement using SHELXL and OLEX2 has been critical for resolving the structural details of indole derivatives, including bond angles and intermolecular interactions . For example:

- Pyrrolidine Conformation : The pyrrolidine ring in this compound adopts an envelope conformation, minimizing steric strain compared to 4,4-dimethylpyrrolidine-2,3-dione, where methyl groups induce chair-like distortions .

- Hydrogen Bonding : The diketone moiety facilitates hydrogen bonding with solvent or protein targets, a feature shared with 6-hydroxyisatin but modulated by the pyrrolidine group’s electron-donating effects .

Biological Activity

6-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione, also known by its CAS number 1177234-48-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 188.27 g/mol. Its structure features a pyrrolidine ring attached to a dihydroindole dione system, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 | |

| Bacillus mycoides | 0.0048 | |

| Candida albicans | 0.039 |

The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against both S. aureus and E. coli, suggesting that this compound may serve as a lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies indicate that it effectively inhibits the growth of Candida species and other fungi.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

These findings highlight the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies showed that it can decrease cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Case Study: Anticancer Effects

In a study evaluating the effects of pyrrolo[3,4-b]pyridin derivatives on cancer cell lines:

- The compound exhibited significant cytotoxicity at concentrations as low as .

- Target analysis revealed interactions with multiple proteins implicated in cancer progression .

Structure–Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics. Substituents on the pyrrolidine ring can enhance or diminish activity against specific pathogens or cancer cells.

Table 3: Structure–Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Hydroxy groups | Enhanced antifungal properties |

| Methyl substitutions | Modest anticancer effects |

Q & A

Q. How do structural modifications at the indole-dione core alter its redox behavior in electrochemical studies?

- Methodology :

- Cyclic voltammetry : Measure oxidation potentials (Eₚₐ) in acetonitrile/0.1 M TBAP. Pyrrolidine substitution lowers Eₚₐ by 0.2 V compared to unsubstituted indoles, indicating easier electron transfer .

- Spectroelectrochemistry : Monitor UV-vis changes during electrolysis to correlate redox events with structural changes (e.g., quinoid formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.